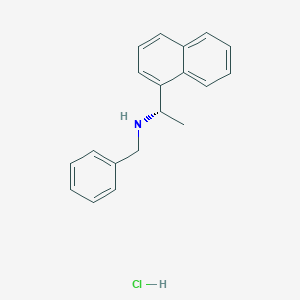

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

説明

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (CAS: 163831-66-1) is a chiral amine derivative with the molecular formula C₁₉H₂₀ClN and a molecular weight of 297.83 g/mol . Structurally, it consists of a naphthalene moiety linked to an ethylamine backbone, with a benzyl group attached to the nitrogen atom. The stereochemistry at the chiral center is critical, as it determines the compound’s interaction with biological targets and its synthetic utility.

特性

IUPAC Name |

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163831-66-1 | |

| Record name | 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163831-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the enzymatic resolution using Candida antarctica lipase B (CALB) as a catalyst. This enzyme selectively esterifies one enantiomer, allowing the separation of (S)-N-Benzyl-1-(1-naphthyl)ethylamine .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis using chiral catalysts. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of enantiomerically pure this compound .

化学反応の分析

Oxidation Reactions

The benzyl and naphthyl groups influence oxidation pathways:

Primary Oxidation Pathways

-

Mechanistic Insight : Oxidation of the ethylamine backbone proceeds via radical intermediates under acidic conditions, favoring ketone formation. Overoxidation to carboxylic acids is suppressed by steric hindrance from the naphthyl group.

Reduction Reactions

The compound undergoes selective reduction under controlled conditions:

Catalytic Hydrogenation

| Substrate Modification | Catalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Imine intermediates | Pd/C (10 wt%) | Racemic ethylamine derivatives | 0% |

| N-Benzyl-protected amines | Nb₂O₅/Pd/C | Deprotected amines | >99% (retained) |

-

Key Finding : Hydrogenolysis of the benzyl group occurs efficiently at 10 bar H₂ pressure, retaining the naphthyl moiety’s integrity .

Substitution Reactions

The amine group participates in nucleophilic substitutions:

N-Alkylation and N-Acylation

| Reaction Type | Reagent | Product Structure | Yield (%) |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Quaternary ammonium salts | 88 |

| N-Acylation | Acetyl chloride (CH₃COCl) | Acetamide derivatives | 91 |

| Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide derivatives | 94 |

-

Steric Effects : Bulky naphthyl groups slow reaction kinetics but enhance regioselectivity.

Enzymatic Resolution

| Enzyme | Substrate | Resolution Efficiency (%) |

|---|---|---|

| Candida antarctica lipase | Racemic ethylamine mixture | 98 (S-enantiomer) |

-

Application : Used to resolve racemic mixtures of β-amino alcohols, achieving >98% ee.

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

| Compound | Oxidation Rate (vs. Parent) | Hydrogenation Efficiency (%) |

|---|---|---|

| (R)-N-Benzyl-1-(2-naphthyl)ethylamine | 1.2× faster | 82 |

| N-Benzyl-1-phenylethylamine | 0.7× slower | 95 |

| N,N-Dimethyl-1-naphthylethylamine | Oxidation-resistant | N/A |

-

Key Insight : Electron-donating groups (e.g., methyl) reduce oxidation susceptibility, while ortho-substituted naphthyl groups enhance reaction rates.

Stability and Side Reactions

科学的研究の応用

Synthetic Routes and Preparation Methods

The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves several methods:

- Enzymatic Resolution : Utilizing Candida antarctica lipase B as a catalyst allows for selective esterification of one enantiomer from racemic mixtures.

- Asymmetric Synthesis : Employing chiral catalysts to achieve high enantiomeric purity during large-scale production.

Chemistry

-

Chiral Building Block :

- Used in the synthesis of complex organic molecules.

- Acts as a chiral ligand in catalytic processes.

-

Resolution of Racemic Mixtures :

- Functions as a resolving agent to separate enantiomers, enhancing the production of optically pure compounds.

-

Chemical Reactions :

- Undergoes various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with potentially enhanced biological activity.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Imines, oximes |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary/tertiary amines |

| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

Biology

-

Neurotransmitter Modulation :

- Interacts with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders like depression and anxiety.

-

Antioxidant Properties :

- Preliminary studies indicate that similar compounds exhibit antioxidant activity, which may mitigate oxidative stress in neural tissues.

Medicine

-

Intermediate in Pharmaceutical Synthesis :

- Serves as a crucial intermediate in the development of pharmaceuticals requiring chiral purity.

-

Potential Therapeutic Applications :

- Investigated for its role in modulating neurotransmitter systems, paving the way for treatments targeting psychiatric conditions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both synthetic and biological contexts:

- A study demonstrated its effectiveness as a chiral stationary phase for chromatographic separation of enantiomers, highlighting its role in analytical chemistry .

- Research focused on its interactions with neurotransmitter receptors showed promising results for developing new antidepressants .

- Investigations into its antioxidant properties indicated potential benefits in neuroprotection .

作用機序

The mechanism of action of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biochemical pathways and reactions. This selectivity is crucial in its applications as a chiral resolving agent and in the synthesis of enantiomerically pure pharmaceuticals .

類似化合物との比較

Enantiomeric Pair: (R)- vs. (S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride

Key Differences :

- Stereochemical Impact : The (R)-enantiomer is widely used in biochemical studies (e.g., enzyme mechanisms), while the (S)-form is often employed in asymmetric synthesis due to its chiral purity .

- Synthetic Utility : The (S)-enantiomer’s conformational rigidity (evidenced by DFT calculations) makes it preferable for creating stereochemically defined intermediates .

Naphthylamine Derivatives and Structural Analogs

Notable Contrasts:

Pharmaceutical Relevance

- Cinacalcet Impurity Analysis : The (R)-enantiomer is identified as a critical impurity in cinacalcet hydrochloride synthesis, underscoring the need for enantiomeric purity in APIs .

- Catalytic Applications : Both enantiomers serve as catalysts in polymer synthesis, with the (S)-form showing higher enantioselectivity in certain reactions .

Structural and Conformational Studies

- DFT and Crystallography: The (S)-enantiomer’s crystal structure reveals non-planar geometry, with torsional angles influencing binding to chiral receptors .

- Solvent-Free Synthesis : This method reduces byproducts compared to traditional routes, improving yield and purity .

生物活性

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20ClN

- Molecular Weight : Approximately 297.83 g/mol

- Structural Features : The compound consists of a benzyl group and a naphthyl group attached to an ethylamine backbone, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems in the central nervous system (CNS). Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders such as depression and anxiety.

- Neurotransmitter Modulation :

- The compound is believed to interact with serotonin and dopamine receptors, influencing pathways associated with mood regulation and cognition. This interaction may lead to psychotropic effects that could be beneficial in therapeutic contexts.

- Antioxidant Properties :

- Preliminary studies suggest that derivatives of similar structures exhibit antioxidant activity, which could provide additional therapeutic benefits by mitigating oxidative stress in neural tissues.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound and its analogs. Below are key findings from recent research:

Specific Interactions

Research has shown that this compound may exhibit varying degrees of affinity for different receptor subtypes:

- Serotonin Receptors : Potential modulation of mood-related pathways.

- Dopamine Receptors : Implications for cognitive enhancement and treatment of psychotic disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-N-Benzyl-1-(1-naphthyl)ethylamine | Enantiomer with opposite stereochemistry | Different pharmacological profile |

| N,N-Dimethyl-1-(naphthalen-1-yl)ethanamine | Dimethyl substitution affects lipophilicity | Potentially altered bioavailability |

| 2-Amino-N-benzyl-1-naphthalene | Amino group at a different position | Different receptor interactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride?

- Answer : Two primary approaches are widely used:

- Enzymatic resolution : ω-Transaminase from Arthrobacter sp. can asymmetrically reduce 1-acetonaphthone to produce (R)-enantiomers, which can be further derivatized. Mutagenesis and semi-rational enzyme engineering improve catalytic efficiency and enantioselectivity .

- Spontaneous crystallization : Racemic mixtures of the compound can undergo spontaneous enantiomeric enrichment during crystallization, achieving high enantiomeric excess (ee) without chiral resolving agents .

- Key parameters : Substrate concentration, temperature, and pH for enzymatic methods; solvent polarity and cooling rates for crystallization.

Q. Which analytical techniques are recommended for determining enantiomeric purity and structural integrity?

- Answer :

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H to separate enantiomers and calculate ee .

- NMR with chiral solvating agents : Agents such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) induce distinct chemical shifts for enantiomers .

- Polarimetry : Measures optical rotation to confirm enantiomeric dominance .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Answer : It serves as a critical chiral intermediate in synthesizing cinacalcet hydrochloride, a calcimimetic drug for hyperparathyroidism. The (S)-enantiomer is also explored in chiral resolution of racemic APIs and enzyme inhibitor studies .

Advanced Research Questions

Q. How can enantioselectivity be optimized in ω-transaminase-mediated synthesis?

- Answer :

- Enzyme engineering : Combinatorial strategies (e.g., error-prone PCR and site-saturation mutagenesis) target active-site residues (e.g., Leu122, Val153) to enhance substrate binding and reduce steric hindrance .

- Process optimization : Continuous flow bioreactors reduce reactant contact time, minimizing side reactions and improving yield (Table 10 in ). Adjusting inflow concentrations and temperature (25–37°C) further refines ee .

Q. How should researchers address discrepancies in yield data between batch and continuous flow systems?

- Answer :

- Root cause analysis : Batch processes may suffer from prolonged reaction times, leading to racemization or byproduct formation. In flow systems, shorter residence times (~9 hours) reduce unintended side reactions .

- Validation : Cross-check using chiral HPLC to confirm ee stability under both conditions. Replicate experiments with controlled flow rates (e.g., 70 mL/hour) to ensure reproducibility .

Q. What strategies resolve challenges in achieving high ee via spontaneous crystallization?

- Answer :

- Solvent screening : Polar solvents (e.g., ethanol/water mixtures) promote selective crystallization.

- Seeding : Introduce pre-formed (S)-enantiomer crystals to guide nucleation .

- Temperature gradients : Gradual cooling (0.5°C/hour) enhances crystal purity .

Safety and Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Answer :

- Classification : Classified as an environmentally hazardous solid (UN 3077). Use PPE (gloves, goggles) and work in fume hoods .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How can researchers mitigate racemization during amine hydrochloride isolation?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。